4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a benzodioxepinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine typically involves multiple steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a catechol derivative and an appropriate dihalide under basic conditions.
Sulfonylation: The benzodioxepin ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base like pyridine or triethylamine.
Morpholine Derivative Formation: The morpholine ring is synthesized separately, often starting from diethanolamine and a suitable halogenated aromatic compound.
Coupling Reaction: Finally, the morpholine derivative is coupled with the sulfonylated benzodioxepin intermediate under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like dimethylformamide (DMF) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the aromatic rings, leading to various reduced forms of the compound.
Substitution: The aromatic rings, especially the fluorophenyl group, can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or desulfonylated products.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of the morpholine ring which is a common pharmacophore in medicinal chemistry.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways in diseases such as cancer or neurological disorders. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzodioxepin and morpholine moieties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the morpholine ring can engage in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-phenylmorpholine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(4-fluorophenyl)morpholine: The fluorine atom is in a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the fluorophenyl group in 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine can significantly influence its pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c20-15-4-1-3-14(11-15)17-13-24-10-7-21(17)27(22,23)16-5-6-18-19(12-16)26-9-2-8-25-18/h1,3-6,11-12,17H,2,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYBJRQQJBKBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3C4=CC(=CC=C4)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.